molecular formula C7H16NOS+ B1193921 Acetylthiocholine CAS No. 4468-05-7

Acetylthiocholine

Cat. No.: B1193921
CAS No.: 4468-05-7
M. Wt: 162.28 g/mol
InChI Key: GFFIJCYHQYHUHB-UHFFFAOYSA-N
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Description

Acetylthiocholine is an analog of acetylcholine, a neurotransmitter used at neuromuscular junctions to activate muscles. It is primarily used in scientific research, particularly in studies involving cholinesterase activity .

Preparation Methods

Mechanism of Action

Acetylthiocholine exerts its effects primarily through its interaction with cholinesterase enzymes. When hydrolyzed by acetylcholinesterase or butyrylcholinesterase, it produces thiocholine and acetic acid. This hydrolysis reaction is crucial for terminating neurotransmission at cholinergic synapses . The molecular targets involved include the active sites of acetylcholinesterase and butyrylcholinesterase .

Comparison with Similar Compounds

Properties

CAS No.

4468-05-7

Molecular Formula

C7H16NOS+

Molecular Weight

162.28 g/mol

IUPAC Name

2-acetylsulfanylethyl(trimethyl)azanium

InChI

InChI=1S/C7H16NOS/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1

InChI Key

GFFIJCYHQYHUHB-UHFFFAOYSA-N

SMILES

CC(=O)SCC[N+](C)(C)C

Canonical SMILES

CC(=O)SCC[N+](C)(C)C

4468-05-7

Synonyms

(2-Mercaptoethyl)trimethylammonium Acetate
Acetylthiocholine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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